2-(Iodomethyl)-4,4-dimethyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-4,4-dimethyloxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of an iodomethyl group attached to the second carbon of the oxane ring and two methyl groups attached to the fourth carbon. The molecular formula of this compound is C7H13IO, and it is known for its reactivity due to the presence of the iodomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-4,4-dimethyloxane typically involves the iodination of a precursor compound. One common method is the reaction of 4,4-dimethyloxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination. The general reaction scheme is as follows:
4,4-Dimethyloxane+IodomethaneK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-4,4-dimethyloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The iodomethyl group can be reduced to form the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium ethoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Iodomethyl)-4,4-dimethyloxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a labeling reagent for biomolecules, enabling the study of biological processes and interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-4,4-dimethyloxane involves the reactivity of the iodomethyl group. This group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with nucleophilic amino acids in proteins, leading to covalent modification and potential changes in protein function.
Comparison with Similar Compounds
Similar Compounds
Iodomethane (CH3I): A simple alkyl iodide used in methylation reactions.
2-Iodoethanol (C2H5IO): An iodoalkyl compound used in the synthesis of various organic molecules.
4-Iodo-1-butene (C4H7I): An iodoalkene used in organic synthesis.
Uniqueness
2-(Iodomethyl)-4,4-dimethyloxane is unique due to the presence of both an iodomethyl group and a cyclic ether structure. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The cyclic ether ring provides rigidity and spatial orientation, which can influence the outcome of chemical reactions and the properties of the final products.
Properties
IUPAC Name |
2-(iodomethyl)-4,4-dimethyloxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO/c1-8(2)3-4-10-7(5-8)6-9/h7H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQKJCPDWPBNPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(C1)CI)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.